molecular formula C23H22N2O3S B11445266 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11445266
M. Wt: 406.5 g/mol
InChI Key: SOMYPMDOOMDAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidine-dione class, characterized by a fused thiophene-pyrimidine core with two ketone groups at positions 2 and 2. Key structural features include:

  • 3-(4-Ethoxyphenyl) group: The ethoxy moiety (-OCH₂CH₃) is electron-donating, which may influence electronic properties and receptor interactions.
  • 5,6-Dimethyl groups: Steric effects from these substituents could modulate binding affinity or metabolic stability.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22N2O3S/c1-4-28-19-12-10-18(11-13-19)25-21(26)20-15(2)16(3)29-22(20)24(23(25)27)14-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3

InChI Key

SOMYPMDOOMDAAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4)SC(=C3C)C

Origin of Product

United States

Preparation Methods

Benzyl Group Introduction

The N1 position is functionalized via nucleophilic substitution. A typical procedure involves:

  • Dissolving the cyclized intermediate (1 eq) in dry DMF.

  • Adding benzyl bromide (1.2 eq) and K₂CO₃ (2 eq).

  • Stirring at 80°C for 12 h under nitrogen.

Optimization Note : Excess benzyl bromide (1.5 eq) increases yield to 85% but requires rigorous purification to remove residual bromide.

4-Ethoxyphenyl Installation at N3

The 4-ethoxyphenyl group is introduced using Ullmann coupling:

  • Reacting 1-benzyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 eq) with 4-ethoxyiodobenzene (1.1 eq), CuI (0.1 eq), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq) in dioxane at 110°C for 24 h.

Key Data :

ParameterValue
Yield72%
Catalyst SystemCuI/diamine
SolventDioxane

Alternative Routes and Comparative Analysis

One-Pot Sequential Functionalization

A patent-derived method (JP2006513262A) describes a one-pot strategy combining cyclization and alkylation:

  • Mix 2-aminothiophene-3-carboxamide, benzyl isocyanate, and 4-ethoxyphenyl isocyanate in acetonitrile.

  • Add POCl₃ (2 eq) and heat at 90°C for 8 h.

  • Quench with ice-water and extract with ethyl acetate.

Advantages : Reduced purification steps; Disadvantages : Lower yield (65%) due to competing side reactions.

Post-Cyclization Methylation

For late-stage installation of methyl groups:

  • Treat thieno[2,3-d]pyrimidine-2,4-dione with methyl iodide (2 eq) and NaH in THF at 0°C.

  • Stir for 4 h, then warm to room temperature.

Challenge : Over-methylation at reactive N-H sites necessitates careful stoichiometry.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.45 (s, 6H, 5,6-CH₃).

  • LC-MS : [M+H]⁺ m/z = 435.2 (calc. 435.17).

Purity Optimization

Recrystallization from ethanol/water (7:3) achieves >99% purity. Residual solvents (DMF, dioxane) are monitored via GC-MS .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl halides, ethoxyphenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to effects such as apoptosis induction in cancer cells or inhibition of inflammatory mediators.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Substituent Comparison of Thieno/Pyrido[2,3-d]Pyrimidine-Dione Derivatives
Compound Name Position 1 Position 3 Positions 5,6 Key Activity/Properties Reference
Target Compound Benzyl 4-Ethoxyphenyl Methyl, Methyl N/A (structural analog) -
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Phenyl Phenyl Methyl, H Antimicrobial (MIC < streptomycin vs. P. aeruginosa)
1-Phenyl-3-hydroxy-5-methylthieno[2,3-d]pyrimidine-2,4-dione (PTPD) Phenyl Hydroxy Methyl, H Flap endonuclease 1 (FEN1) inhibitor
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione H Phenyl Methyl, Thiazole Antimicrobial (active vs. S. aureus, C. albicans)
1-Methylpyrido[2,3-d]pyrimidine-2,4-dione derivatives (6a–d) Methyl Varied hydroxybenzoyl H, H DFT-analyzed HOMO-LUMO gaps (3.91–4.10 eV)

Key Observations :

  • Position 3 : The 4-ethoxyphenyl group’s electron-donating nature contrasts with hydroxy (PTPD) or unsubstituted phenyl groups, altering electronic distribution and reactivity.
  • Positions 5,6 : Methyl groups in the target compound reduce steric hindrance compared to bulkier substituents (e.g., thiazole), which could affect binding to enzymatic pockets .

Electronic Properties and Computational Analysis

Table 2: DFT-Derived Electronic Properties of Selected Analogs
Compound HOMO (eV) LUMO (eV) ΔE (eV) Reactivity Insights Reference
Hydroxybenzoyl-pyrido[2,3-d]pyrimidines (6a–d) -6.2 to -6.5 -2.3 to -2.5 3.91–4.10 Lower ΔE correlates with higher charge transfer capacity
Lead compound B (pyrido[2,3-d]pyrimidine-dione) -5.8 -1.9 3.9 HOMO localized on benzene ring; LUMO on pyrimidine
Target Compound (Predicted) ~-5.9 ~-1.8 ~4.1 Ethoxy group may lower HOMO energy, enhancing electrophilic reactivity.

Insights :

  • The 4-ethoxyphenyl group in the target compound likely delocalizes electron density, shifting HOMO localization compared to compounds with hydroxy or methyl substituents.
  • Higher ΔE (~4.1 eV) compared to hydroxybenzoyl analogs (ΔE 3.91–4.10 eV) suggests moderate reactivity, suitable for stable drug-receptor interactions .
Antimicrobial Activity:
  • : 6-(Imidazo[1,2-a]pyridin-2-yl) analogs show potent activity against P. aeruginosa (MIC < streptomycin). The target compound lacks a heterocyclic substituent at position 6, which may reduce potency.
  • : 5-Methyl-6-(2-methylthiazol-4-yl)-3-phenyl derivatives exhibit superior activity against S. aureus compared to benzyl-substituted analogs. The target compound’s 5,6-dimethyl groups may limit steric compatibility with bacterial targets.
Enzyme Inhibition:
  • : PTPD (3-hydroxy-1-phenyl analog) inhibits FEN1, a DNA repair enzyme. The target compound’s benzyl and ethoxy groups may hinder similar interactions due to increased bulk and altered polarity.

Biological Activity

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its thieno[2,3-d]pyrimidine core structure. Its molecular formula is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S and it features a unique combination of substituents that suggest potential biological activities related to enzyme inhibition and receptor modulation .

Chemical Structure and Properties

The compound exhibits a thieno[2,3-d]pyrimidine ring system fused with a benzyl group and an ethoxyphenyl substituent. This structural configuration is significant as it influences the compound's interaction with various biological targets.

PropertyValue
Molecular FormulaC19H20N2O2SC_{19}H_{20}N_{2}O_{2}S
Molecular Weight344.44 g/mol
Chemical StructureChemical Structure

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Enzyme Inhibition : The thienopyrimidine moiety suggests potential for inhibiting various enzymes involved in metabolic pathways.
  • Receptor Modulation : The ethoxyphenyl group may facilitate interactions with specific receptors, potentially influencing signaling pathways associated with cancer and hormonal regulation.

Case Studies

  • Cancer Research : Similar compounds have been investigated for their anti-cancer properties. For instance, studies on thienopyrimidine derivatives have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
  • Hormonal Regulation : Research has indicated that compounds with similar structures can modulate steroid hormone receptors, which could be beneficial in treating hormone-dependent cancers .

The mechanism of action for this compound likely involves:

  • Competitive Inhibition : Competing with natural substrates for binding sites on enzymes.
  • Allosteric Modulation : Binding to sites other than the active site on receptors to induce conformational changes that affect receptor activity.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
5-Methylthieno[2,3-d]pyrimidin-4-oneThienopyrimidine coreSimple methyl substitution; potential for enzyme inhibition.
3-Benzylthieno[2,3-d]pyrimidin-4-oneThienopyrimidine core with benzylSimilar biological activity; used in cancer research.
Ethoxy-substituted pyrimidinesPyrimidine core with ethoxyFocus on receptor modulation; varied biological activities.

Q & A

Q. What are the optimized synthetic routes for 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves alkylation of precursor thieno[2,3-d]pyrimidine derivatives. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be alkylated with benzyl chlorides in DMF using potassium carbonate as a base. Reaction conditions (e.g., solvent polarity, temperature ~80–100°C, 6–8 hours) are critical for yield optimization. Crystalline products are isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization relies on 1H NMR (δ 2.35–2.55 ppm for methyl groups, δ 4.10–4.40 ppm for ethoxy and benzyl protons) and mass spectrometry (ESI-MS, [M+H]+ peak at m/z 463.2). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient, retention time ~12.5 min). X-ray crystallography may resolve stereochemical ambiguities, as seen in structurally related pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

Methodological Answer: Low yields often arise from incomplete nucleophilic substitution. Strategies include:

  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
  • Solvent effects : Switch to polar aprotic solvents like acetonitrile for better solubility of intermediates.
  • Temperature modulation : Gradual heating (e.g., 60°C → 100°C) to avoid side reactions.
    Refer to kinetic studies in for reaction time adjustments .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR analysis involves:

  • Substituent variation : Synthesize analogs (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl or halogenated aryl groups) and compare bioactivity.
  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450).
  • Biological assays : Test analogs in in vitro enzyme inhibition assays (IC50 values) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters of substituents .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer: Discrepancies may arise from metabolic stability or bioavailability. Mitigation strategies:

  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma.
  • Pharmacokinetic studies : Measure Cmax, Tmax, and AUC in rodent models.
  • Prodrug design : Modify the benzyl group to enhance membrane permeability (e.g., ester prodrugs).
    highlights environmental analogs requiring multi-tier validation .

Experimental Design & Data Analysis

Q. What experimental designs are suitable for evaluating biological efficacy?

Methodological Answer: Adopt a randomized block design with split-split plots:

  • Primary factors : Dose concentration (e.g., 1–100 µM), exposure time (24–72 hours).
  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Replicates : Use ≥4 biological replicates to ensure statistical power (p < 0.05, ANOVA).
    Refer to for block design templates in pharmacological studies .

Q. How can researchers assess ecological impact during preclinical development?

Methodological Answer: Follow the INCHEMBIOL framework ( ):

  • Environmental fate studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Toxicity assays : Use Daphnia magna (EC50) and algal growth inhibition tests.
  • Degradation analysis : Perform photolysis (UV light, λ = 254 nm) and hydrolysis (pH 7.4, 37°C) to identify persistent metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.